
1-deoxy-L-threo-sphinganine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-deoxy-L-threo-sphinganine-d3 is a deuterium-labeled analog of 1-deoxy-L-threo-sphinganine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the study of sphingolipid metabolism and related pathways .
Vorbereitungsmethoden
The synthesis of 1-deoxy-L-threo-sphinganine-d3 involves the incorporation of deuterium atoms into the sphinganine molecule. The synthetic route typically starts with the precursor molecule, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-deoxy-L-threo-sphinganine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-deoxy-L-threo-sphinganine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of sphingolipid metabolism and related pathways.
Biology: Helps in understanding the role of sphingolipids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sphingolipid-based drugs.
Industry: Employed in the development of new sphingolipid-based products and technologies .
Wirkmechanismus
The mechanism of action of 1-deoxy-L-threo-sphinganine-d3 involves its incorporation into sphingolipid metabolic pathways. The deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of sphingolipids within cells. This helps in understanding the molecular targets and pathways involved in sphingolipid metabolism and related processes .
Vergleich Mit ähnlichen Verbindungen
1-deoxy-L-threo-sphinganine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
1-deoxysphinganine-d3: Another deuterium-labeled sphinganine analog used in similar research applications.
Sphinganine-1-phosphate-d7: A deuterium-labeled sphinganine phosphate analog used in the study of sphingolipid signaling pathways.
Monomethyl Sphingosine (d181): A sphingosine analog used in the study of sphingolipid metabolism .
These compounds share similar applications but differ in their specific labeling and molecular structures, which can influence their behavior and utility in research.
Eigenschaften
Molekularformel |
C18H39NO |
|---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18-/m0/s1/i2D3 |
InChI-Schlüssel |
YRYJJIXWWQLGGV-YTOCALDUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]([C@H](CCCCCCCCCCCCCCC)O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)
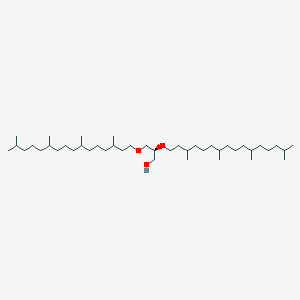
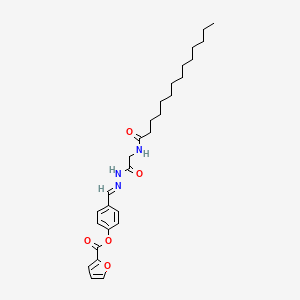
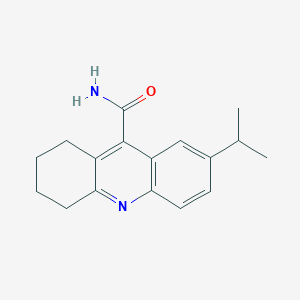
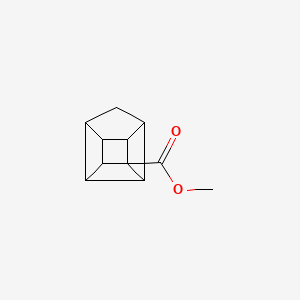
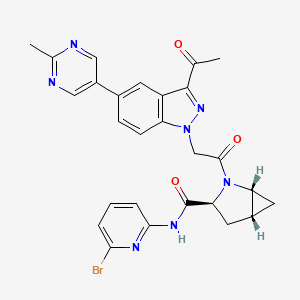
![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide](/img/structure/B11938229.png)

![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)
![2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one](/img/structure/B11938252.png)
![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

